molecular formula C13H16O3 B6202480 1-[4-(2-hydroxypropan-2-yl)phenyl]cyclopropane-1-carboxylic acid CAS No. 1893128-54-5

1-[4-(2-hydroxypropan-2-yl)phenyl]cyclopropane-1-carboxylic acid

Cat. No. B6202480
CAS RN: 1893128-54-5
M. Wt: 220.3
InChI Key:
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Description

1-[4-(2-hydroxypropan-2-yl)phenyl]cyclopropane-1-carboxylic acid (abbreviated as 1-HPCA) is an organic compound that is used in a variety of scientific research applications. It is a cyclopropane carboxylic acid, containing a cyclopropane ring and a carboxylic acid group. This compound is used in a variety of biochemical and physiological research, and is also used in laboratories for its advantageous properties.

Scientific Research Applications

1-[4-(2-hydroxypropan-2-yl)phenyl]cyclopropane-1-carboxylic acid has been used in a variety of scientific research applications, including biochemical and physiological research. It has been used in studies of enzyme inhibition, protein-protein interactions, and cellular signaling pathways. It has also been used as a substrate for biochemical assays, and as a tool for studying the structure and function of proteins.

Mechanism of Action

1-[4-(2-hydroxypropan-2-yl)phenyl]cyclopropane-1-carboxylic acid acts as an inhibitor of enzymes. It binds to the active site of the enzyme, preventing the enzyme from binding to its substrate and catalyzing the reaction. This inhibition can be reversible or irreversible, depending on the structure of the enzyme and the concentration of the inhibitor.
Biochemical and Physiological Effects
1-[4-(2-hydroxypropan-2-yl)phenyl]cyclopropane-1-carboxylic acid has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cellular signaling pathways, and to inhibit the activity of proteins involved in protein-protein interactions. It has also been found to inhibit the activity of enzymes involved in metabolism, and to inhibit the activity of enzymes involved in DNA replication.

Advantages and Limitations for Lab Experiments

1-[4-(2-hydroxypropan-2-yl)phenyl]cyclopropane-1-carboxylic acid has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a low toxicity profile. It is also relatively stable, and it can be used in a variety of biochemical and physiological studies. However, 1-[4-(2-hydroxypropan-2-yl)phenyl]cyclopropane-1-carboxylic acid has some limitations for use in laboratory experiments. It is not very soluble in water, and it is not very stable in the presence of light or heat.

Future Directions

1-[4-(2-hydroxypropan-2-yl)phenyl]cyclopropane-1-carboxylic acid has a number of potential future directions. It could be used in drug design, as an inhibitor of enzymes involved in drug metabolism. It could also be used in studies of protein-protein interactions, as an inhibitor of proteins involved in these interactions. It could also be used in studies of cellular signaling pathways, as an inhibitor of proteins involved in these pathways. In addition, it could be used in studies of enzyme inhibition, as an inhibitor of enzymes involved in various biochemical and physiological processes. Finally, it could be used in studies of DNA replication, as an inhibitor of DNA replication enzymes.

Synthesis Methods

1-[4-(2-hydroxypropan-2-yl)phenyl]cyclopropane-1-carboxylic acid can be synthesized in a few different ways, but the most common method is through the reaction of cyclopropanecarboxylic acid with hydroxypropanol. The reaction is catalyzed by a base, such as sodium hydroxide, and the product is 1-[4-(2-hydroxypropan-2-yl)phenyl]cyclopropane-1-carboxylic acid. This reaction is typically carried out in an organic solvent such as dichloromethane or toluene.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[4-(2-hydroxypropan-2-yl)phenyl]cyclopropane-1-carboxylic acid involves the reaction of a cyclopropane derivative with a substituted phenol in the presence of a carboxylic acid derivative.", "Starting Materials": [ "Cyclopropane-1-carboxylic acid", "4-(2-hydroxypropan-2-yl)phenol", "Thionyl chloride", "Triethylamine", "Dimethylformamide", "Chloroacetyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Cyclopropane-1-carboxylic acid is reacted with thionyl chloride and triethylamine in dimethylformamide to form the corresponding acid chloride.", "4-(2-hydroxypropan-2-yl)phenol is reacted with chloroacetyl chloride in the presence of triethylamine to form the corresponding ester.", "The acid chloride and ester are then reacted together in the presence of triethylamine to form the desired cyclopropane derivative.", "The product is then hydrolyzed with sodium hydroxide to form the corresponding carboxylic acid.", "The carboxylic acid is then purified by acidification with hydrochloric acid, extraction with ethyl acetate, and neutralization with sodium bicarbonate." ] }

CAS RN

1893128-54-5

Molecular Formula

C13H16O3

Molecular Weight

220.3

Purity

95

Origin of Product

United States

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